3-(difluoromethyl)-1-(4-methoxybenzenesulfonyl)azetidine
Description
3-(Difluoromethyl)-1-(4-methoxybenzenesulfonyl)azetidine (CAS: 2309314-29-0, C₁₁H₁₃F₂NO₃S, MW: 277.29) is a heterocyclic compound featuring a four-membered azetidine ring substituted with a difluoromethyl group and a 4-methoxybenzenesulfonyl moiety. The 4-methoxybenzenesulfonyl group contributes to hydrogen-bonding capacity and may modulate solubility and target interactions .
Properties
IUPAC Name |
3-(difluoromethyl)-1-(4-methoxyphenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3S/c1-17-9-2-4-10(5-3-9)18(15,16)14-6-8(7-14)11(12)13/h2-5,8,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVVOCXBTOAQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-(4-methoxybenzenesulfonyl)azetidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the difluoromethylation of heterocycles via a radical process . This method involves the use of difluoromethylating agents and radical initiators under controlled conditions to introduce the difluoromethyl group into the target molecule.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by the presence of a difluoromethyl group and a methoxybenzenesulfonyl moiety attached to an azetidine ring. The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the azetidine ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the difluoromethyl group : This is often accomplished via fluorination techniques, such as using difluoromethylating agents.
- Attachment of the methoxybenzenesulfonyl group : This can involve sulfonation reactions leading to the desired substitution on the aromatic ring.
Anticancer Activity
Research indicates that compounds with similar structures have shown significant anticancer properties. For example, derivatives containing difluoromethyl groups have been reported as effective inhibitors against various cancer cell lines. A study on related compounds demonstrated their ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression .
Neuropharmacological Potential
The difluoromethyl group is known to enhance the binding affinity of compounds to certain receptors in the brain. For instance, related compounds have been evaluated as antagonists for serotonin receptors (5-HT6R), showing promise in cognitive enhancement and potential treatment for neurodegenerative conditions like Alzheimer's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(4-methoxybenzenesulfonyl)azetidine involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the azetidine ring provides structural rigidity. The methoxybenzenesulfonyl group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Imidazo[4,5-b]pyridin-2-one Derivatives (Patent EP 2 585 462 B1)
The patent describes compounds such as 1-(difluoromethyl)-3-(4-hydroxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one and derivatives with benzimidazole or imidazopyridine substituents. Key differences include:
| Property | 3-(Difluoromethyl)-1-(4-Methoxybenzenesulfonyl)azetidine | Imidazo[4,5-b]pyridin-2-one Derivatives |
|---|---|---|
| Core Structure | Azetidine (4-membered ring) | Fused imidazo[4,5-b]pyridin-2-one (6+5-membered rings) |
| Substituents | 4-Methoxybenzenesulfonyl | Hydroxyphenyl, benzimidazole, or methyl groups |
| Molecular Weight | 277.29 g/mol | ~300–350 g/mol (estimated) |
| Key Functional Groups | Sulfonyl, difluoromethyl | Ether, hydroxyl, benzimidazole |
- Bioavailability : The difluoromethyl group in both compounds improves metabolic stability, but the sulfonyl group in the azetidine derivative may enhance solubility relative to the hydrophobic benzimidazole substituents .
Comparison with BK63824 (Product Index)
| Property | This compound | BK63824 |
|---|---|---|
| Core Structure | Azetidine | Triazolopyrimidinone |
| Sulfur Group | Sulfonyl (-SO₂-) | Ethylsulfanyl (-S-) |
| Molecular Weight | 277.29 g/mol | 224.28 g/mol |
| Polarity | Higher (sulfonyl, methoxy) | Moderate (thioether) |
- Metabolic Stability : The sulfonyl group in the azetidine derivative is oxidation-resistant, unlike the ethylsulfanyl group in BK63824, which may metabolize to sulfoxides or sulfones .
- Target Interactions : The sulfonyl group’s hydrogen-bond acceptor capacity could enhance protein binding compared to BK63824’s thioether .
Role of Fluorine Substituents
The difluoromethyl group in the azetidine derivative reduces basicity of adjacent amines (if present) and increases lipophilicity, akin to fluorinated imidazopyridines in the patent . However, the absence of aromatic fluorine in the azetidine derivative (vs. fluorinated aryl groups in other drugs) may limit π-stacking interactions .
Biological Activity
3-(Difluoromethyl)-1-(4-methoxybenzenesulfonyl)azetidine is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.
Chemical Structure
The compound features a unique azetidine ring structure, substituted with a difluoromethyl group and a methoxybenzenesulfonyl moiety, which may contribute to its biological properties. The general structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, in vivo experiments demonstrated that related sulfonamide compounds inhibited tumor growth in various cancer models. Treatment with these compounds led to a reduction in tumor volume by up to 60% compared to control groups, indicating a strong potential for further development in cancer therapy .
The proposed mechanism of action involves the inhibition of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair. By disrupting this pathway, the compound may induce apoptosis in rapidly dividing cancer cells. Additionally, it may exert effects on tumor vasculature, leading to necrosis and reduced blood supply to tumors .
Antiviral Properties
Emerging research suggests that this compound may also possess antiviral activity. Compounds with similar structural features have been shown to inhibit viral replication in various models, including those targeting HIV-1 and other RNA viruses . This broad-spectrum antiviral potential warrants further investigation.
Study 1: Antitumor Efficacy
In a controlled study involving tumor-bearing mice, administration of sulfonamide derivatives similar to this compound resulted in significant tumor regression. The treatment was well-tolerated with no observed toxicity, suggesting a favorable safety profile for further clinical evaluation .
| Treatment Group | Tumor Volume Reduction (%) | Observations |
|---|---|---|
| Control | 0 | No change |
| Compound A | 60 | Necrosis observed |
| Compound B | 45 | Reduced blood flow |
Study 2: Antiviral Activity
In vitro assays demonstrated that related compounds significantly inhibited viral replication in cell cultures infected with HIV-1. The mechanism involved interference with viral entry and replication processes, highlighting the potential of these compounds as antiviral agents .
| Virus Type | IC50 (µM) | Effectiveness |
|---|---|---|
| HIV-1 | 0.5 | High |
| Influenza A | 1.2 | Moderate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(difluoromethyl)-1-(4-methoxybenzenesulfonyl)azetidine, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the azetidine nitrogen, followed by sulfonylation with 4-methoxybenzenesulfonyl chloride. Key parameters include solvent choice (e.g., DMF or THF), reaction temperature (40–60°C), and stoichiometric ratios. Catalytic additives like triethylamine or DMAP can improve sulfonylation yields . Optimization via Design of Experiments (DoE) frameworks, such as factorial design, allows systematic evaluation of variables (e.g., time, temperature, reagent purity) to maximize efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard for purity assessment. For structural confirmation, use H/F NMR to verify difluoromethyl (–CFH) and sulfonyl (–SO–) groups. Crystallographic studies (e.g., SC-XRD) resolve stereochemical ambiguities, as demonstrated for analogous sulfonylated heterocycles . Buffer systems (e.g., sodium acetate/1-octanesulfonate at pH 4.6) ensure reproducible chromatographic conditions .
Q. What experimental conditions influence the compound’s solubility and stability in aqueous media?
- Methodological Answer : Solubility is pH-dependent due to the sulfonyl group’s weak acidity (pKa ~1–2). Use phosphate-buffered saline (PBS) at pH 7.4 for aqueous stability studies. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) assess hydrolytic stability, with LC-MS monitoring for sulfonic acid byproducts . Co-solvents like DMSO (≤1% v/v) enhance solubility without destabilizing the azetidine ring .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-methoxybenzenesulfonyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy group stabilizes the sulfonyl moiety, reducing electrophilicity at sulfur. Computational studies (DFT) reveal transition-state energetics for Suzuki-Miyaura couplings, where steric hindrance from the azetidine ring necessitates bulky ligands (e.g., SPhos) to prevent catalyst poisoning . Experimental validation via Hammett plots correlates substituent effects with reaction rates .
Q. What strategies resolve contradictions in reported bioactivity data for sulfonylated azetidines?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., protein binding interference). Standardize assays using SPR (surface plasmon resonance) for binding affinity measurements and orthogonal cellular models (e.g., HEK293 vs. CHO-K1) to confirm target engagement. Meta-analyses of published IC values with Bayesian statistical models account for inter-lab variability .
Q. Can machine learning (ML) predict novel derivatives with enhanced target selectivity?
- Methodological Answer : Yes. Train ML models on datasets of sulfonylated azetidines using descriptors like LogP, topological polar surface area (TPSA), and molecular docking scores. ICReDD’s integrated computational-experimental workflow combines quantum chemical calculations (e.g., DFT for transition states) with active learning algorithms to prioritize synthesis targets . Validation via Free-Wilson analysis quantifies substituent contributions .
Critical Analysis of Evidence
- Synthesis : validates sulfonylation protocols, while provides computational frameworks to bypass trial-and-error optimization.
- Contradictions : Discrepancies in bioactivity (e.g., vs. 11) highlight the need for standardized assays and meta-analytical approaches .
- Advanced Methods : ICReDD’s reaction design principles ( ) and COMSOL-AI integration ( ) represent cutting-edge tools for predictive modeling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
